Zero Rotatable Bonds: Conformational Rigidity Compared to 2-Substituted Analogs
4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one possesses zero rotatable bonds, a consequence of its 4,6-dimethyl substitution on a fused bicyclic core lacking exocyclic substituents [1]. In contrast, the 2-morpholinyl analog (CAS 88875-26-7) and the 2-piperidinyl analog (CAS 88875-23-4) each introduce one rotatable bond at the 2-position, increasing conformational flexibility and the entropic penalty upon target binding [1]. This difference is critical for fragment-based drug design, where rigid fragments with fewer rotatable bonds generally yield higher ligand efficiency upon elaboration.
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 4,6-Dimethyl-2-(4-morpholinyl)imidazo[1,5-a]pyrimidine (CAS 88875-26-7): 1 rotatable bond; 4,6-Dimethyl-2-(1-piperidinyl)imidazo[1,5-a]pyrimidine (CAS 88875-23-4): 1 rotatable bond |
| Quantified Difference | Target compound has 0 vs. 1 rotatable bond for 2-substituted analogs; a categorical difference in conformational degrees of freedom |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07); rotatable bond definition excludes terminal groups and ring bonds |
Why This Matters
Zero rotatable bonds maximize conformational pre-organization, potentially reducing the entropic penalty upon target binding compared to analogs with flexible 2-substituents, making this compound a preferred rigid core for fragment-based screening libraries.
- [1] PubChem Compound Summary for CID 13114276 (4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one), CID 4132309 (CAS 88875-26-7), and CID 4132310 (CAS 88875-23-4). National Center for Biotechnology Information. Computed by Cactvs 3.4.8.18. Accessed 12 May 2026. View Source
